

An In-depth Technical Guide to N-Methyldiphenylamine (CAS 552-82-9)

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Compound of Interest

Compound Name: **N-Methyldiphenylamine**

Cat. No.: **B1676448**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of **N-Methyldiphenylamine** (CAS 552-82-9). The information is curated for professionals in research and development, offering detailed experimental insights and clear data presentation to support laboratory and discovery efforts.

Physicochemical and Spectroscopic Data

N-Methyldiphenylamine is an aromatic tertiary amine characterized by a methyl group and two phenyl groups attached to a central nitrogen atom. It typically appears as a white to light yellow crystalline solid or a clear yellow liquid.[\[1\]](#)

Core Properties

The fundamental physicochemical properties of **N-Methyldiphenylamine** are summarized in the table below, compiled from various consistent sources.

Property	Value	Citations
CAS Number	552-82-9	[1] [2]
Molecular Formula	C ₁₃ H ₁₃ N	[3]
Molecular Weight	183.25 g/mol	[3]
Appearance	White to beige crystalline powder or clear yellow liquid	[1]
Melting Point	-7.6 °C	[1]
Boiling Point	293 - 297 °C (at 760 mmHg)	[1]
Density	~1.05 g/mL (at 25 °C)	[1]
Refractive Index	~1.623 (at 20 °C)	[1]
Flash Point	~110 °C (230 °F) - closed cup	[4]
Solubility	Insoluble in water; Soluble in alcohol and ether.	[5]
IUPAC Name	N-methyl-N-phenylaniline	[3]
Synonyms	Diphenylmethylamine, N-Methyl-N-phenylbenzenamine	[3]

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural confirmation of **N-Methyldiphenylamine**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Aromatic Protons (10H): Signals are observed in the aromatic region, typically between δ 7.31 and 6.99 ppm.[\[2\]](#)
- N-Methyl Protons (3H): A distinctive singlet or doublet of doublets (depending on resolution and coupling) appears around δ 3.35 ppm, attributed to the methyl group attached to the nitrogen atom.[\[2\]](#)

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum provides a distinct fragmentation pattern useful for identification.

- Molecular Ion (M^+): A prominent peak is observed at $m/z = 183$, corresponding to the molecular weight of the compound. In accordance with the nitrogen rule, the odd molecular weight indicates the presence of an odd number of nitrogen atoms.[2][6]
- Major Fragments: Key fragments are observed at m/z values of 182 ($[M-H]^+$), 167 ($[M-CH_3]^+$), and 77 (phenyl cation, $[C_6H_5]^+$).[2]

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm its structural features.

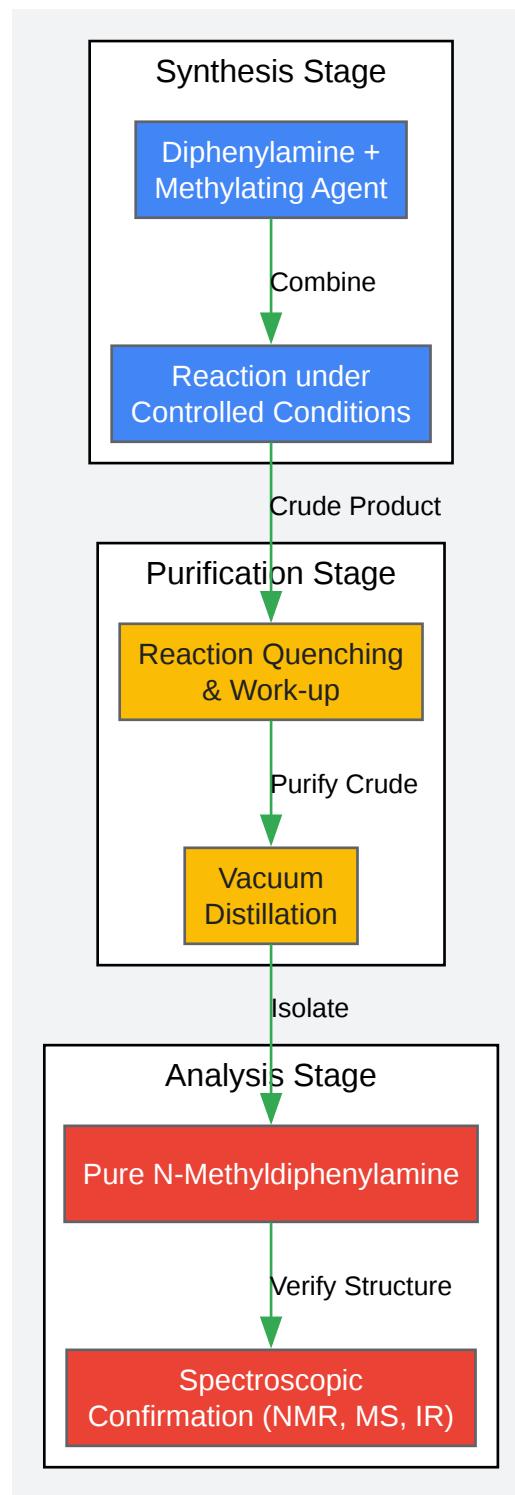
- Aromatic C-H Stretching: Bands corresponding to the stretching vibrations of the aromatic C-H bonds.[2]
- Aromatic C-C Vibrations: Absorption bands related to the carbon-carbon bond vibrations within the phenyl rings.[2]
- C-N Stretching: Characteristic stretching modes for the carbon-nitrogen bond of the tertiary aromatic amine.[2]

Synthesis and Experimental Protocols

N-Methyldiphenylamine can be synthesized through several established methods. Below are detailed protocols for two common laboratory-scale procedures.

Experimental Workflow: Synthesis Overview

The general workflow for synthesizing and purifying **N-Methyldiphenylamine** involves the reaction of a precursor followed by purification, typically via vacuum distillation, and subsequent analytical confirmation.



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Caption: General experimental workflow for the synthesis and purification of **N-Methyldiphenylamine**.

Protocol 1: N-Methylation via Dimethyl Sulfate

This classic method involves the nucleophilic substitution reaction between diphenylamine and dimethyl sulfate under alkaline conditions.[\[2\]](#)

- Reactants & Reagents:
 - Diphenylamine (1.0 equivalent)
 - Dimethyl Sulfate (1.2 equivalents)
 - Sodium Hydroxide (2.5 equivalents)
 - Aqueous Ethanol (as solvent)
- Procedure:
 - Dissolve diphenylamine in aqueous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
 - Add the sodium hydroxide solution to the flask.
 - Heat the mixture to 60-80°C with stirring.
 - Add dimethyl sulfate dropwise to the reaction mixture over a period of 30 minutes.
Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood.
 - Maintain the reaction at 60-80°C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
 - After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
 - Extract the aqueous layer with diethyl ether (3x).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter the drying agent and concentrate the solvent under reduced pressure.

- Purify the resulting crude product by vacuum distillation to yield **N-Methyldiphenylamine**.
- Expected Yield: 70-85%.[\[2\]](#)

Protocol 2: Methylation using Methanol and Phosphoric Acid

This method utilizes methanol as the methylating agent in the presence of an acid catalyst at high temperatures.

- Reactants & Reagents:
 - Diphenylamine (11.8 mol)
 - Phosphoric Acid (1.74 mol)
 - Methanol
- Procedure:
 - Charge a suitable reaction vessel with diphenylamine and phosphoric acid.
 - Heat the mixture to a reaction temperature of 200°C.
 - Introduce methanol at a controlled rate (e.g., 50 mL/hour) over an extended period (e.g., 40 hours).
 - Upon completion, cool the reaction mixture to 140°C.
 - Separate the upper phase, which contains the product.
 - Further purification can be achieved via vacuum distillation.
- Reported Yield: High purity product (99.2%) was obtained.[\[1\]](#)

Protocol 3: Analytical Sample Preparation (NMR)

- Procedure:

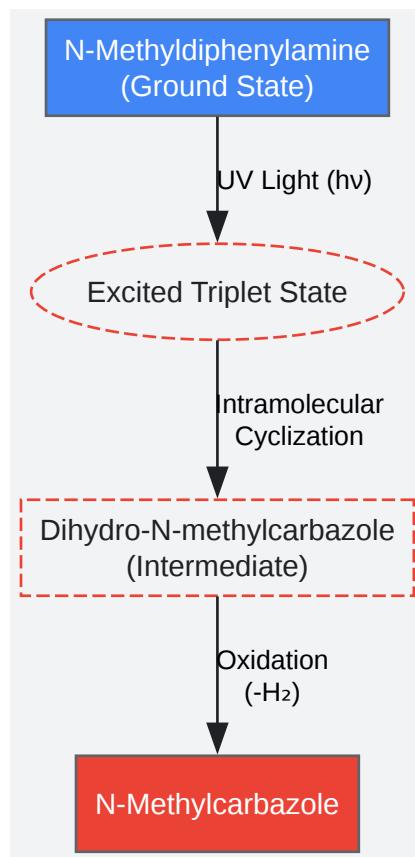
- Accurately weigh 5-25 mg of purified **N-Methyldiphenylamine**.[\[7\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a small vial.[\[8\]](#)
- Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[\[7\]](#)
- Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

Chemical Reactivity and Mechanisms

N-Methyldiphenylamine exhibits reactivity characteristic of an aromatic amine, including participation in oxidation and photochemical reactions.

Photochemical Conversion to N-Methylcarbazole

Upon exposure to ultraviolet (UV) light, **N-Methyldiphenylamine** undergoes an intramolecular cyclization reaction to form N-methylcarbazole.[\[9\]](#) This transformation is understood to proceed through an excited triplet state of the molecule.

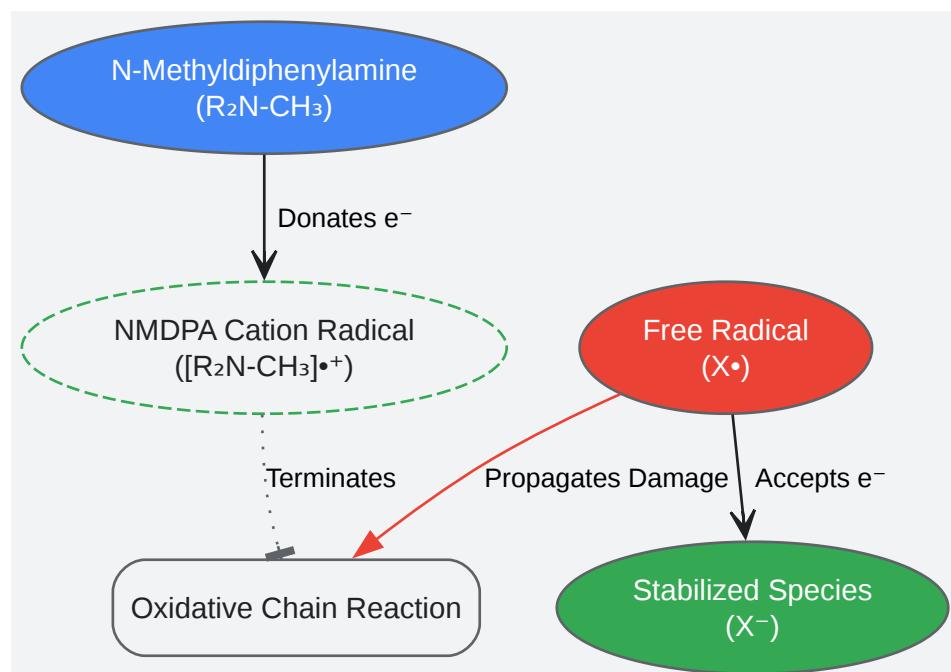


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Caption: Photochemical conversion pathway of **N-Methyldiphenylamine** to N-Methylcarbazole.

Antioxidant Mechanism

N-Methyldiphenylamine is utilized as an antioxidant, particularly in the rubber industry.^[5] Its mechanism of action involves scavenging free radicals, which are responsible for the oxidative degradation of materials. The nitrogen atom can donate an electron to stabilize a radical species, thereby inhibiting the propagation of radical chain reactions.



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Caption: General mechanism of **N-Methyldiphenylamine** acting as a free-radical scavenging antioxidant.

Applications and Relevance to Drug Development

While the primary industrial applications of **N-Methyldiphenylamine** are in the manufacture of dyes and as a stabilizer in the rubber industry, its chemical scaffold is of interest to medicinal chemistry.^{[5][9]}

- **Synthetic Intermediate:** It serves as a starting reagent for the synthesis of more complex molecules, such as bis(4-carboxyphenyl)-N-methylamine (H₂CPMA) and various phosphonium ion salts.^[9]
- **Scaffold for Drug Discovery:** The diphenylamine core structure is present in various biologically active compounds. Derivatives of diphenylamine have been explored for antimicrobial and antihistamine activities.^[10] Although specific biological applications for **N-Methyldiphenylamine** itself are less common, research into its derivatives for potential therapeutic effects is an area of interest.^[2]

Safety and Toxicology

N-Methyldiphenylamine requires careful handling due to its potential health hazards.

GHS Hazard Classification

- Skin Corrosion/Irritation: Causes skin irritation (H315).[3]
- Serious Eye Damage/Eye Irritation: Causes serious eye irritation (H319).[3]
- Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).[3]
- Acute Toxicity: May be toxic by ingestion.[9]

A specific oral LD50 value for **N-Methyldiphenylamine** in rats is not readily available in public databases. For context, the parent compound, diphenylamine, has a reported oral LD50 of 300 mg/kg in guinea pigs.[11]

Handling and Storage

- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[4]
- Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
- Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid generating dust if handling the solid form.

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